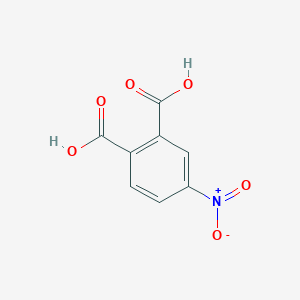

4-Nitrophthalic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-Nitrophthalic acid can be approached through different pathways. One notable method involves the catalytic action of this compound itself in the imino Diels-Alder reactions to afford pyrano- and furanoquinolines in good yields, showcasing its versatility as a catalyst (A. Srinivasa et al., 2008). Another pathway for synthesizing derivatives of this compound, such as 4-Nitrophthalonitrile, starts from phthalic anhydride, highlighting the importance of phthalic anhydride as a precursor (Han Jun-ya, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its salts has been extensively studied. Research into the crystal structure of its salts with various amines demonstrates the impact of weak and strong hydrogen bonding in crystal packing, where the orientation of this compound in the lattice is influenced by hydrogen bonding patterns (A. Karmakar et al., 2008).

Chemical Reactions and Properties

This compound's chemical reactivity is showcased in its application in various organic synthesis reactions. For instance, it serves as an effective catalyst in the synthesis of pyrano- and furanoquinolines through the imino Diels-Alder reaction, emphasizing its catalytic properties and utility in synthesizing heterocyclic compounds (A. Srinivasa et al., 2008).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored through various studies. The synthesis process and conditions significantly impact the yield and purity of the synthesized compounds, as seen in the production of 4-Nitrophthalonitrile (Han Jun-ya, 2013).

Chemical Properties Analysis

The chemical properties of this compound are central to its applications in organic synthesis and catalysis. Its role in facilitating the imino Diels-Alder reactions is a testament to its reactivity and utility in organic chemistry. The ability to act as a catalyst in these reactions underlines the importance of understanding its chemical properties for synthesizing complex organic molecules (A. Srinivasa et al., 2008).

Scientific Research Applications

Catalysis in Chemical Reactions : It acts as an effective catalyst for the imino Diels-Alder reaction, facilitating the efficient synthesis of pyrano- and furanoquinolines (Srinivasa, Mahadevan, Hosamani, & Hulikal, 2008).

Textile and Optical Applications : 4-Nitrophthalic acid is used in preparing novel phthalonitrile derivatives. These derivatives find applications in the textile industry, optical and catalytic applications, and as air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).

Synthesis of Organic Compounds : It serves as a starting material for synthesizing 4-aminophthalimide, achieving over 90% yield while reducing hydrochloric acid usage by 60% (Dan, 2004).

Agricultural and Environmental Applications : Complexes of this compound with metal ions like Fe(III) and Zn(II) show potential as organic fertilizers. They play important roles in soils, natural waters, and organic sediments (Mercê, Lombardi, Mangrich, Levy, Szpoganicz, & others, 1998).

Herbicidal Activities : Some products of the aza-Michael addition reaction with 4-nitrophthalimide exhibit moderate to good herbicidal activity against certain grasses (Ma, Wu, Liu, Huang, & Wang, 2013).

Study of Molecular Interactions : Research into the intra- and intermolecular interactions of this compound helps in understanding the balance of repulsive and attractive intramolecular interactions in different phases (Jóźwiak, Jezierska, Panek, Goremychkin, Tolstoy, Shenderovich, & Filarowski, 2020).

Diverse Chemical Properties and Uses : It is used to synthesize various coordination complexes, which exhibit structural diversity and possess diverse properties (Xu, Xue, Liang, Zhang, Huang, & Feng, 2014).

Mechanism of Action

Target of Action

4-Nitrophthalic acid is a useful organic compound for research related to life sciences . It has been used in the preparation of a 2D homochiral inorganic-organic framework by reacting with manganese ions . .

Mode of Action

It is known to interact with manganese ions in the preparation of a 2D homochiral inorganic-organic framework

Biochemical Pathways

It is known to be involved in the preparation of a 2D homochiral inorganic-organic framework

Result of Action

It is known to be used in the preparation of a 2D homochiral inorganic-organic framework

Action Environment

It is recommended to store this compound in a dry, cool, and well-ventilated place .

Safety and Hazards

4-Nitrophthalic acid may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

properties

IUPAC Name |

4-nitrophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBQXWXKPNIVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060581 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-27-5 | |

| Record name | 4-Nitrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGN4549BTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

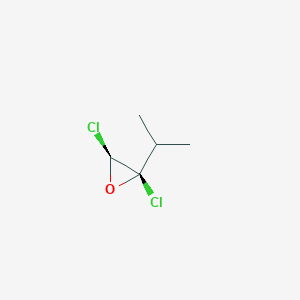

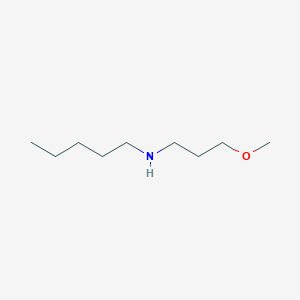

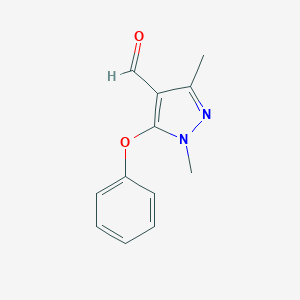

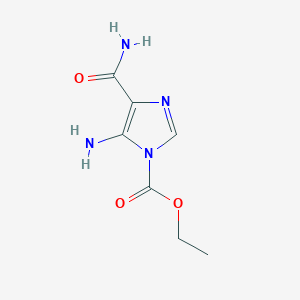

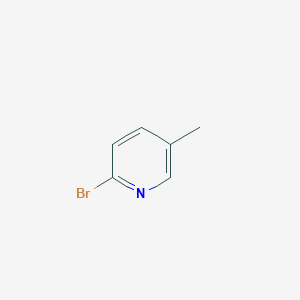

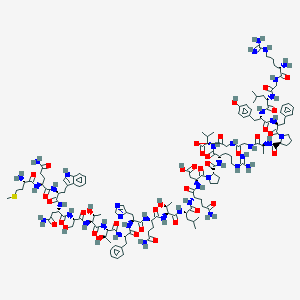

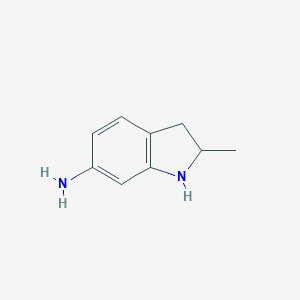

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-nitrophthalic acid?

A1: this compound has the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide insights into its functional groups, structural conformation, and molecular weight, respectively. [, , , , ]

Q3: How does the solubility of this compound vary in different solvents?

A3: The solubility of this compound is influenced by temperature and the solvent used. Its solubility in water increases with increasing temperature. [] Studies have explored its solubility in other solvents like 1,4-dioxane, providing valuable data for crystallization and separation processes. []

Q4: Can this compound act as a catalyst in organic reactions?

A4: Yes, this compound has demonstrated catalytic activity in specific organic reactions. It has been successfully employed as a catalyst in Imino Diels-Alder reactions, facilitating the efficient synthesis of pyrano- and furanoquinolines. [, ]

Q5: Have computational methods been used to study this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular properties of this compound, particularly its hydrogen bonding interactions. [] These calculations provide valuable insights into its electronic structure and reactivity.

Q6: Does the position of the nitro group on the phthalic acid ring influence its properties?

A6: Yes, the position of the nitro group significantly affects the compound's properties. Research indicates that 3-nitrophthalic acid and this compound exhibit different electrochemical behaviors and interactions with metal ions. [] This highlights the importance of regioisomerism in determining the compound's chemical behavior.

Q7: Are there any known strategies to improve the stability or solubility of this compound for specific applications?

A7: While specific formulation strategies for this compound are not extensively discussed in the provided research, its use in synthesizing derivatives like aminofluorescein suggests potential modifications for enhancing solubility and stability. [] Further research in this area could lead to improved formulations for diverse applications.

Q8: What analytical techniques are commonly employed to quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Studies have explored its retention behavior under various conditions, providing insights for optimizing separation protocols. []

Q9: Is there any information on the environmental impact and degradation of this compound?

A9: While the provided research doesn't explicitly focus on the environmental impact of this compound, its use in pesticide synthesis [] necessitates careful consideration of its potential environmental effects and degradation pathways. Further research is crucial for assessing its ecotoxicological profile and developing sustainable practices for its use and disposal.

Q10: How does the research on this compound bridge different scientific disciplines?

A10: The study of this compound exemplifies interdisciplinary research, encompassing organic synthesis, materials chemistry, analytical techniques, and computational modeling. Its diverse applications, ranging from coordination polymers [, , , , , ] to fluorescence probes [, ] highlight its significance across multiple scientific domains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)